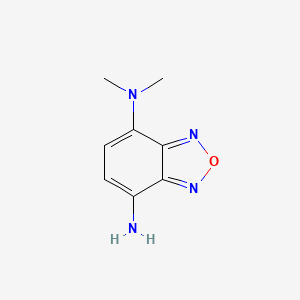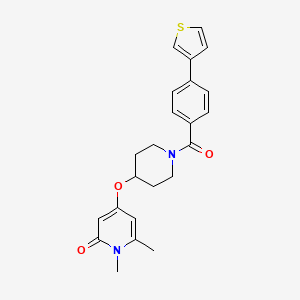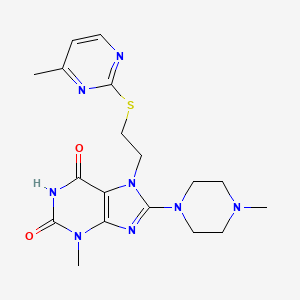
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has been widely used in scientific research. It has a unique chemical structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for imaging and tracking biological molecules and processes.
科学研究应用
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has been widely used in scientific research due to its unique properties, including high quantum yield, photostability, and ease of modification. It has been used as a fluorescent probe for imaging and tracking biological molecules and processes, such as DNA, RNA, proteins, lipids, and small molecules. This compound has also been used as a sensor for detecting various analytes, such as pH, metal ions, and reactive oxygen species. In addition, this compound has been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
作用机制
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine works by absorbing light energy and then emitting light at a longer wavelength. This process, known as fluorescence, is due to the excitation of electrons in the this compound molecule. The light emitted by this compound can be detected and used to track biological molecules and processes. The mechanism of action of this compound as a photosensitizer involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can then damage cancer cells and lead to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. It has also been shown to have high specificity for biological molecules and processes, allowing for accurate imaging and tracking. However, this compound can be affected by factors such as pH, temperature, and solvent polarity, which can affect its fluorescence properties.
实验室实验的优点和局限性
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has several advantages for use in lab experiments, including its high stability, photostability, and ease of modification. It can be easily conjugated to biological molecules and used for imaging and tracking. However, this compound has some limitations, including its sensitivity to environmental factors such as pH, temperature, and solvent polarity. It also has limited penetration depth, making it unsuitable for deep tissue imaging.
未来方向
There are several future directions for the use of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine in scientific research. One area of research is the development of new this compound derivatives with improved properties, such as increased photostability and sensitivity to environmental factors. Another area of research is the use of this compound as a biosensor for detecting and monitoring biological molecules and processes in real-time. This compound can also be used in combination with other imaging techniques, such as magnetic resonance imaging and computed tomography, to provide more comprehensive information about biological processes. Finally, this compound can be used in the development of new therapies for cancer and other diseases.
合成方法
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine can be synthesized by a variety of methods, including condensation of 2,1,3-benzoxadiazole with pyrrole, oxidation of pyrrole with boron trifluoride, and reaction of pyrrole with a boron complex. The most commonly used method involves the condensation of 2,1,3-benzoxadiazole with pyrrole in the presence of a Lewis acid catalyst such as boron trifluoride. This method yields this compound with high purity and yield.
属性
IUPAC Name |
4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFHJTEJNBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)
![N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2869192.png)
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)
![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)




![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)

![5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2869211.png)